Bis-PEG13-acid

Catalog No.
S1767319
CAS No.
892155-64-5
M.F
C30H58O17
M. Wt
690.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-acid

CAS Number

892155-64-5

Product Name

Bis-PEG13-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C30H58O17

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34)

InChI Key

KOVYBDAGTRVAAO-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Bis-PEG13-acid

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O

Description

The exact mass of the compound Bis-PEG13-acid is 690.3674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linker:

  • Bis-PEG13-acid is a PEG-based PROTAC linker. PROTAC stands for Proteolysis-Targeting Chimera, a molecule designed to degrade specific proteins within a cell.
  • The linker plays a crucial role in connecting two crucial components of a PROTAC molecule:
    • Target protein binding moiety: This binds to the protein targeted for degradation.
    • E3 ubiquitin ligase recruiting moiety: This recruits the cell's natural protein degradation machinery (ubiquitin-proteasome system) to the target protein, leading to its elimination.
  • Bis-PEG13-acid offers several advantages as a PROTAC linker:
    • Hydrophilic PEG spacer: This spacer increases the linker's water solubility, allowing it to function effectively within the cellular environment.
    • Terminal carboxylic acid groups: These groups can readily react with primary amine groups on target molecules and E3 ligase recruiting moieties, facilitating PROTAC assembly.

Bioconjugation:

  • Beyond PROTACs, Bis-PEG13-acid can be used for bioconjugation, the process of linking various biomolecules together.
  • Its terminal carboxylic acid groups enable conjugation to various biomolecules containing primary amines, such as:
    • Proteins
    • Peptides
    • Antibodies
    • Oligonucleotides
  • This conjugation allows researchers to create novel biomolecules with desired properties, such as improved stability, targeting capabilities, or therapeutic efficacy.

Bis-Polyethylene Glycol 13-acid is a synthetic compound characterized by its dual terminal carboxylic acid groups and a polyethylene glycol backbone. The chemical structure allows for enhanced solubility in aqueous environments, making it particularly useful in bioconjugation applications. This compound is often employed as a linker in the synthesis of Proteolysis Targeting Chimeras, commonly referred to as PROTACs, which are innovative molecules designed to induce targeted protein degradation.

Due to its functional groups:

  • Amide Formation: The terminal carboxylic acids can react with primary amines in the presence of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide or Dicyclohexylcarbodiimide to form stable amide bonds. This reaction is crucial for creating conjugates with various biomolecules .
  • Esterification: The carboxylic acid groups can also undergo esterification reactions, allowing for the attachment of alcohols or phenols, which can be useful in drug delivery systems.

The biological activity of Bis-Polyethylene Glycol 13-acid is largely dependent on its application in PROTAC technology. By linking to target proteins and E3 ligases, it facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism has significant implications for therapeutic interventions in various diseases, including cancer . Its hydrophilic nature enhances cellular uptake and solubility, contributing to its efficacy.

Several methods exist for synthesizing Bis-Polyethylene Glycol 13-acid:

  • Direct Polymerization: Polyethylene glycol can be polymerized to achieve the desired molecular weight, followed by functionalization with carboxylic acid groups.
  • Functional Group Modification: Starting from a PEG derivative with hydroxyl groups, carboxylic acids can be introduced through oxidation or esterification reactions.
  • Coupling Reactions: The compound can also be synthesized by coupling pre-formed PEG derivatives with carboxylic acids using standard peptide coupling techniques .

Bis-Polyethylene Glycol 13-acid has a variety of applications, including:

  • Drug Development: Utilized as a linker in PROTACs for targeted protein degradation.
  • Bioconjugation: Serves as a versatile linker for attaching drugs or probes to biomolecules.
  • Nanoparticle Formulation: Enhances the solubility and stability of nanoparticles used in drug delivery systems.

Interaction studies involving Bis-Polyethylene Glycol 13-acid primarily focus on its binding efficiency with target proteins and E3 ligases. These studies assess how effectively the compound facilitates protein degradation and how it interacts with various cellular components. The hydrophilic nature of the compound aids in its interactions within biological systems, enhancing its potential applications .

Several compounds share structural similarities with Bis-Polyethylene Glycol 13-acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Bis-Polyethylene Glycol 8-acidShorter PEG chain with two carboxylic acidsPotentially lower solubility and reactivity
Bis-Polyethylene Glycol 12-acidIntermediate PEG chain lengthMay offer different solubility profiles
Bis-PEG13-NHS EsterContains NHS ester groupsMore reactive towards amines than carboxylic acids
Bis-Propargyl-PEG13Contains propargyl groupsEnables click chemistry applications

The unique aspect of Bis-Polyethylene Glycol 13-acid lies in its balance between hydrophilicity and reactivity, making it particularly suitable for applications that require stable linkages while maintaining solubility in biological environments.

Bis-PEG13-acid (C30H58O17) is synthesized through controlled functionalization of polyethylene glycol (PEG) chains. A common approach involves activating terminal hydroxyl groups of PEG-13 (13 ethylene glycol units) with carboxylic acid moieties. Key methods include:

  • Succinic Anhydride Coupling: PEG-13 reacts with succinic anhydride in anhydrous conditions, catalyzed by 4-dimethylaminopyridine (DMAP), to form terminal carboxyl groups. This method achieves >90% yield when performed under inert atmospheres.
  • Direct Oxidation: Terminal hydroxyl groups are oxidized using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems, though this risks over-oxidation to ketones.
  • EDC/NHS Activation: Pre-activated PEG-13 derivatives are conjugated with carboxylic acids via carbodiimide-mediated coupling, ensuring precise bifunctionalization.

Scalable production employs flow chemistry to maintain stoichiometric control, with purification via dialysis (1–3 kDa MWCO) or size-exclusion chromatography.

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3):
    • δ 3.64 ppm (m, 52H, –OCH2CH2O– backbone).
    • δ 2.63 ppm (t, 4H, –CH2COOH).
    • δ 1.97 ppm (s, 2H, –COOH).
  • 13C NMR (126 MHz, DMSO-d6):
    • δ 172.3 ppm (carboxyl carbons).
    • δ 70.1–69.3 ppm (ether backbone carbons).

Mass Spectrometry

  • MALDI-TOF: Dominant peak at m/z 690.8 ([M+H]+), confirming molecular weight.
  • ESI-MS: Fragmentation patterns reveal sequential loss of ethylene glycol units (–44 Da increments).

Comparative Analysis of Polyethylene Glycol Chain Length Variants (n=1–29)

Chain Length (n)Molecular Weight (g/mol)Solubility (H2O, mg/mL)Crystallinity (%)
1162.11,20012
13690.89508
291,395.6600<5

Key Trends:

  • Solubility: Decreases with chain length due to increased hydrophobicity of longer PEG backbones.
  • Crystallinity: Shorter chains (n=1–5) form ordered lattices, while n≥10 adopt amorphous conformations.
  • Reactivity: Terminal carboxyl groups in n=13 exhibit 30% higher coupling efficiency versus n=29 due to reduced steric hindrance.

Crystallographic and Conformational Studies

X-ray Diffraction (XRD)

  • Short Chains (n=1–5): Sharp peaks at 2θ = 19° and 23°, indicating monoclinic crystal packing.
  • Long Chains (n≥10): Broad halo at 2θ = 21°, consistent with amorphous domains.

Conformational Dynamics

  • Brush vs. Mushroom Regimes:
    • At grafting densities >0.8 chains/nm2, Bis-PEG13-acid adopts a brush conformation (L/RF > 2), enhancing steric stabilization.
    • Below 0.5 chains/nm2, mushroom configurations dominate, reducing interfacial repulsion.

Molecular Dynamics Simulations

  • Radius of Gyration (Rg): 1.8 nm for n=13 in aqueous media, versus 4.2 nm for n=29.
  • Hydrogen Bonding: Each carboxyl group forms 2–3 H-bonds with water, stabilizing the hydrated PEG layer.

Role in Proteolysis-Targeting Chimera Assembly

Bis-PEG13-acid serves as a critical linker component in Proteolysis-Targeting Chimera technology, facilitating the formation of ternary complexes between target proteins and E3 ubiquitin ligases [9] [21]. The thirteen ethylene glycol units provide optimal spacing to enable productive protein-protein interactions while maintaining sufficient flexibility for conformational adjustments during complex formation [21] [22].

Research demonstrates that polyethylene glycol-based linkers enhance ternary complex formation through improved solubility and reduced aggregation compared to purely alkyl-based alternatives [21]. The bifunctional carboxylic acid groups of Bis-PEG13-acid enable conjugation to both warhead molecules targeting proteins of interest and E3 ligase recruitment elements [4] [9]. This dual functionality is essential for the heterobifunctional nature of Proteolysis-Targeting Chimera molecules [22].

The length of Bis-PEG13-acid corresponds to optimal linker dimensions identified in systematic structure-activity relationship studies [21]. Linkers containing 12-15 ethylene oxide units demonstrate superior degradation efficiency compared to shorter or longer alternatives, as they provide adequate spacing without excessive flexibility that could impair ternary complex stability [25]. The polyethylene glycol backbone enhances cellular permeability, a critical factor given the typically high molecular weight of Proteolysis-Targeting Chimera molecules [22].

Mechanistic studies reveal that Bis-PEG13-acid contributes to the catalytic nature of protein degradation by facilitating rapid dissociation and reassociation of ternary complexes [22] [23]. The hydrophilic properties of the polyethylene glycol spacer prevent non-specific protein interactions that could interfere with the intended degradation pathway [21]. Furthermore, the chemical stability of the linker under physiological conditions ensures consistent performance throughout the degradation process [26].

ParameterValue/RangeImpact on Proteolysis-Targeting Chimera Function
Optimal Linker Length12-15 ethylene oxide unitsOptimal spacing between E3 ligase and target protein
Flexibility FactorHigh conformational flexibilityAllows conformational adjustments for ternary complex formation
Ternary Complex FormationEnhanced with polyethylene glycol spacersFacilitates protein-protein interactions
Degradation EfficiencyDependent on linker compositionPolyethylene glycol units enhance stability and reduce aggregation
Cellular PermeabilityImproved with polyethylene glycol incorporationHydrophilic nature improves cell uptake
Target SelectivityMaintained through proper spacingPrevents steric interference with binding sites
Catalytic ActivitySub-stoichiometric concentrationsEnables multiple degradation cycles

Antibody-Drug Conjugate Linker Design Strategies

Bis-PEG13-acid represents an advanced solution for Antibody-Drug Conjugate linker design, addressing critical challenges in payload stability, controlled release, and therapeutic window optimization [11] [28]. The compound's homobifunctional architecture enables site-specific conjugation strategies that maintain antibody binding affinity while ensuring efficient drug delivery [29] [31].

The polyethylene glycol backbone provides several advantages over traditional linker technologies [28] [29]. The hydrophilic nature of Bis-PEG13-acid reduces the aggregation tendency commonly observed with hydrophobic linkers, thereby improving the stability and solubility of the final conjugate [11]. This characteristic is particularly important for maintaining consistent drug-to-antibody ratios during manufacturing and storage [32].

Site-specific conjugation approaches utilizing Bis-PEG13-acid demonstrate superior homogeneity compared to random conjugation methods [31]. The terminal carboxylic acid groups can be activated using standard coupling reagents to form stable amide bonds with primary amine groups on antibodies or payload molecules [15]. This controlled conjugation strategy enables precise drug-to-antibody ratio control, eliminating the batch-to-batch variability associated with heterogeneous conjugation methods [32].

The linker design facilitates optimal payload release kinetics through enzymatic cleavage mechanisms [30]. Under lysosomal conditions following cellular internalization, the Bis-PEG13-acid linker can be designed to release active drug molecules while maintaining the structural integrity of the antibody portion [34]. This selective release mechanism minimizes off-target toxicity by ensuring drug activation occurs primarily within target cells [33].

Recent advances in Antibody-Drug Conjugate technology demonstrate that polyethylene glycol-based linkers like Bis-PEG13-acid enable the development of next-generation conjugates with improved therapeutic indices [11] [29]. The flexible spacer allows for optimal positioning of drug molecules relative to the antibody binding domain, preventing steric hindrance that could compromise antigen recognition [33].

Design AspectBis-PEG13-acid ContributionClinical Benefit
Linker StabilityProvides stable amide bonds after activationMaintains stability during circulation
Payload Release MechanismCleavable under lysosomal conditionsEnsures payload release only in target cells
Drug-to-Antibody RatioEnables controlled ratio through bifunctional designConsistent dosing and reduced batch variation
Conjugation SiteSite-specific conjugation via carboxylic acid groupsMaintains antibody binding affinity
HydrophilicityHigh water solubility reduces aggregationImproved pharmacokinetic properties
Aggregation PreventionPolyethylene glycol backbone prevents hydrophobic interactionsEnhanced therapeutic window
Off-Target ToxicitySelective release in target cellsReduced systemic side effects

Nanoparticle Functionalization for Drug Delivery

Bis-PEG13-acid serves as a versatile functionalization agent for diverse nanoparticle platforms, enhancing their drug delivery capabilities through improved stability, targeting efficiency, and biocompatibility [35] [36]. The bifunctional nature of the compound enables the simultaneous attachment of targeting ligands and therapeutic payloads to nanoparticle surfaces [37].

Polymeric nanoparticle systems benefit significantly from Bis-PEG13-acid functionalization through enhanced colloidal stability and reduced protein adsorption [35] [40]. The polyethylene glycol chains create a hydrophilic corona around nanoparticles, preventing aggregation in physiological media and extending circulation time [39]. This stealth effect is crucial for avoiding clearance by the reticuloendothelial system and achieving effective tissue penetration [41].

The compound's application in surface functionalization follows established conjugation protocols where carboxylic acid groups are activated for covalent attachment to amine-functionalized nanoparticles [36] [37]. The resulting polyethylene glycol spacer provides optimal distance between the nanoparticle core and attached ligands, reducing steric hindrance and maximizing binding efficiency [36]. This spacing effect is particularly important for antibody-functionalized nanoparticles where antigen recognition depends on proper antibody orientation [41].

Research demonstrates that Bis-PEG13-acid functionalization improves drug encapsulation efficiency in polymeric nanoparticle systems [40]. The flexible polyethylene glycol chains facilitate the incorporation of both hydrophilic and hydrophobic drug molecules, expanding the range of therapeutics that can be effectively delivered [40]. The controlled release characteristics are enhanced through the barrier properties of the polyethylene glycol coating, which modulates drug diffusion rates [36].

Nanoparticle targeting applications benefit from the spacer properties of Bis-PEG13-acid, which positions targeting molecules at optimal distances from the particle surface [38]. This configuration enhances the multivalent binding effects essential for strong cell-particle interactions while preventing non-specific binding that could compromise selectivity [41]. The enhanced permeability and retention effect is also improved through the prolonged circulation time achieved with polyethylene glycol functionalization [38].

Nanoparticle TypeFunctionalization MethodDrug Loading CapacityTargeting Efficiency
Polymeric NanoparticlesSurface conjugation via carboxylic acidsHigh with poly(lactic-co-glycolic acid)-polyethylene glycol systemsEnhanced with polyethylene glycol spacers
LiposomesLipid bilayer incorporationModerate with polyethylene glycol-lipid conjugatesImproved circulation time
Gold NanoparticlesThiol-gold interactions with polyethylene glycol spacerLow but highly specificPrecise cellular targeting
Magnetic NanoparticlesSurface coating for stabilityVariable depending on coatingMagnetic guidance capability
Graphene-based MaterialsCovalent attachment to defect sitesModerate with good stabilityPassive and active targeting

Protein PEGylation Techniques for Enhanced Stability

Bis-PEG13-acid provides advanced capabilities for site-specific protein modification, offering superior alternatives to conventional random PEGylation approaches [42] [45]. The controlled bifunctional architecture enables precise attachment strategies that preserve protein activity while enhancing pharmacokinetic properties [43] [46].

The terminal carboxylic acid groups of Bis-PEG13-acid can be selectively activated for conjugation to specific amino acid residues, particularly lysine and N-terminal amines [15] [46]. This selectivity enables the development of homogeneous protein conjugates with consistent properties, avoiding the heterogeneity associated with random modification approaches [45]. Site-specific conjugation strategies using Bis-PEG13-acid have demonstrated superior retention of biological activity compared to conventional methods [46].

Conformational stability studies reveal that PEGylation with Bis-PEG13-acid can enhance protein folding stability through specific stabilizing interactions [13] [45]. The polyethylene glycol chains provide protection against proteolytic degradation while maintaining sufficient flexibility to preserve protein function [44]. The optimal length of thirteen ethylene glycol units represents a balance between stabilization effects and minimal steric interference [13].

The pharmacokinetic benefits of Bis-PEG13-acid modification include extended circulation half-life, reduced renal clearance, and decreased immunogenicity [42] [43]. These improvements result from the hydrodynamic size increase and charge shielding effects of the polyethylene glycol modification [44]. The bifunctional nature of Bis-PEG13-acid enables the attachment of additional functional groups, such as targeting ligands or imaging agents, without compromising the primary stabilization benefits [47].

Advanced conjugation strategies utilize the controlled reactivity of Bis-PEG13-acid to achieve site-specific modification through engineered cysteine residues or unnatural amino acid incorporation [46]. These approaches enable precise control over modification sites, minimizing impacts on protein active sites or binding domains [45]. The resulting conjugates demonstrate improved therapeutic indices through enhanced stability and reduced off-target effects [42].

PEGylation MethodAdvantagesLimitationsBis-PEG13-acid Compatibility
Random Lysine ModificationSimple procedure, well-establishedHeterogeneous products, potential activity lossHigh - reactive with amine groups
Site-Specific Cysteine ConjugationHomogeneous products, controlled sitesRequires cysteine introduction, limited sitesModerate - requires linker modification
N-Terminal PEGylationMinimal activity loss, specific locationLimited to N-terminus onlyHigh - direct conjugation possible
Enzymatic PEGylationMild conditions, high selectivityRequires specific enzyme systemsModerate - depends on enzyme specificity
Click Chemistry ApproachesBioorthogonal, precise controlMay require unnatural amino acidsHigh - can be modified for click reactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Exact Mass

690.3674

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid

Dates

Last modified: 08-15-2023
1: Bonache MA, Alaimo A, Malo C, Millet O, Villarroel A, González-Muñiz R. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014 Nov 28;12(44):8877-87. doi: 10.1039/c4ob01338g. PubMed PMID: 25264745.
2: Aroua S, Schweizer WB, Yamakoshi Y. C60 pyrrolidine bis-carboxylic acid derivative as a versatile precursor for biocompatible fullerenes. Org Lett. 2014 Mar 21;16(6):1688-91. doi: 10.1021/ol500363r. Epub 2014 Mar 7. PubMed PMID: 24606113.
3: Kakkar D, Tiwari AK, Chuttani K, Khanna A, Datta A, Singh H, Mishra AK. Design, synthesis, and antimycobacterial property of PEG-bis(INH) conjugates. Chem Biol Drug Des. 2012 Aug;80(2):245-53. doi: 10.1111/j.1747-0285.2012.01394.x. Epub 2012 May 30. PubMed PMID: 22515497.

Explore Compound Types